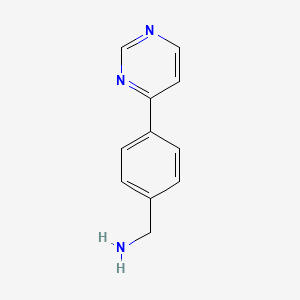
(4-(Pyrimidin-4-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrimidin-4-yl)phenyl)methanamin ist eine organische Verbindung, die einen Pyrimidinring enthält, der an eine Phenylgruppe gebunden ist, die wiederum mit einer Methanamingruppe verbunden ist.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von (4-(Pyrimidin-4-yl)phenyl)methanamin umfasst typischerweise die Reaktion von 4-Brompyrimidin mit 4-Aminobenzylamin unter spezifischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Palladiumkatalysators und einer Base, wie beispielsweise Kaliumcarbonat, in einem Lösungsmittel wie Dimethylformamid durchgeführt. Die Reaktionsmischung wird erhitzt, um die Kupplungsreaktion zu fördern, was zur Bildung von (4-(Pyrimidin-4-yl)phenyl)methanamin führt .
Industrielle Produktionsverfahren: Die industrielle Produktion von (4-(Pyrimidin-4-yl)phenyl)methanamin kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (4-(Pyrimidin-4-yl)phenyl)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Pyrimidinring in Dihydropyrimidinderivate umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden häufig verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff ist eine typische Methode.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, Dihydropyrimidinderivate und verschiedene substituierte Amine.
Wissenschaftliche Forschungsanwendungen
(4-(Pyrimidin-4-yl)phenyl)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung konzentriert sich auf das Potenzial der Verbindung als pharmazeutisches Zwischenprodukt in der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet
5. Wirkmechanismus
Der Wirkmechanismus von (4-(Pyrimidin-4-yl)phenyl)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der gebildeten Derivate ab .
Ähnliche Verbindungen:
- (4-(Pyrimidin-2-yl)phenyl)methanamin
- (4-(Pyridin-4-yl)phenyl)methanamin
- (4-(Pyrimidin-5-yl)phenyl)methanamin
Vergleich: (4-(Pyrimidin-4-yl)phenyl)methanamin ist aufgrund der Position des Pyrimidinrings einzigartig, die seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflusst. Im Vergleich zu (4-(Pyrimidin-2-yl)phenyl)methanamin kann die Substitution in 4-Position zu unterschiedlichen Bindungsaffinitäten und biologischen Aktivitäten führen.
Wirkmechanismus
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
- (4-(Pyrimidin-2-yl)phenyl)methanamine
- (4-(Pyridin-4-yl)phenyl)methanamine
- (4-(Pyrimidin-5-yl)phenyl)methanamine
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanamine is unique due to the position of the pyrimidine ring, which influences its reactivity and interaction with biological targets. Compared to (4-(Pyrimidin-2-yl)phenyl)methanamine, the 4-position substitution may result in different binding affinities and biological activities.
Eigenschaften
CAS-Nummer |
885466-46-6 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(4-pyrimidin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2 |
InChI-Schlüssel |
JZGQBVBIWJNQQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
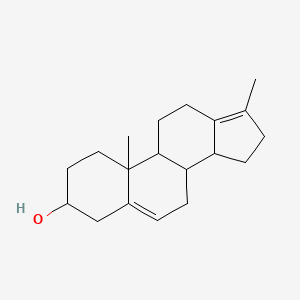
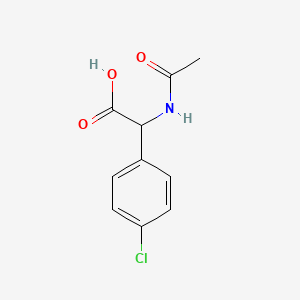
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
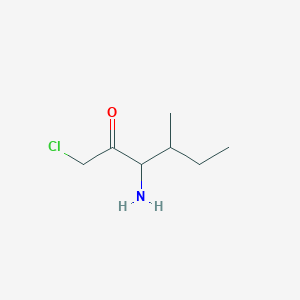
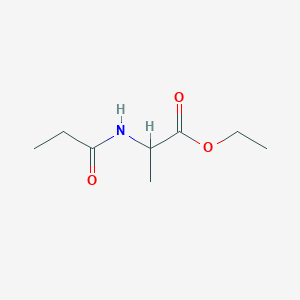

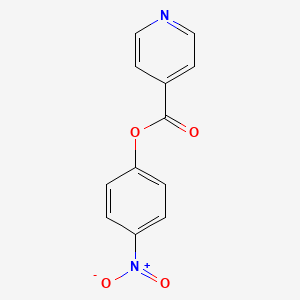
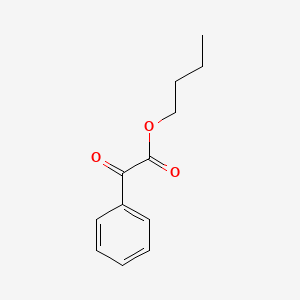

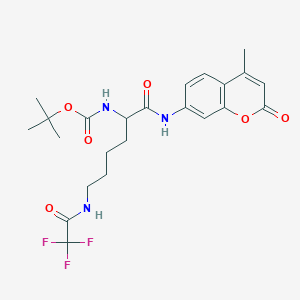

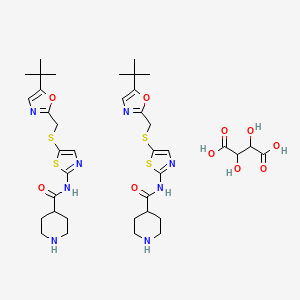
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
